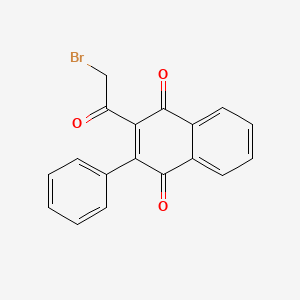
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities.
Preparation Methods
The synthesis of 1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- typically involves the bromination of 1,4-naphthoquinone followed by acetylation and phenylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride for acetylation . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- has been extensively studied for its potential therapeutic applications. It has shown promise in:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its effects on immune cells, particularly in modulating T cell responses.
Industry: Utilized in the development of new antimicrobial agents.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- involves its interaction with immune cells. It promotes the expansion of CD8+ T cells and limits the development of Th1 and Th17 cells, which are involved in autoimmune responses . This modulation of the immune system helps in reducing the severity of autoimmune diseases.
Comparison with Similar Compounds
Similar compounds include other naphthoquinone derivatives such as:
2-Bromo-1,4-naphthoquinone: Shares similar bromination but lacks the acetyl and phenyl groups.
1,4-Naphthoquinone: The parent compound without any substitutions.
Menadione (2-methyl-1,4-naphthoquinone): A methylated derivative with different biological activities. 1,4-Naphthalenedione, 2-(bromoacetyl)-3-phenyl- is unique due to its specific substitutions, which confer distinct biological properties and potential therapeutic applications.
Properties
CAS No. |
56620-74-7 |
|---|---|
Molecular Formula |
C18H11BrO3 |
Molecular Weight |
355.2 g/mol |
IUPAC Name |
2-(2-bromoacetyl)-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H11BrO3/c19-10-14(20)16-15(11-6-2-1-3-7-11)17(21)12-8-4-5-9-13(12)18(16)22/h1-9H,10H2 |
InChI Key |
ZIHUJXAKUSXIEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, N-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14644965.png)
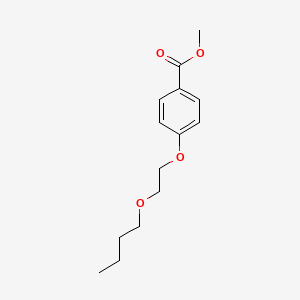
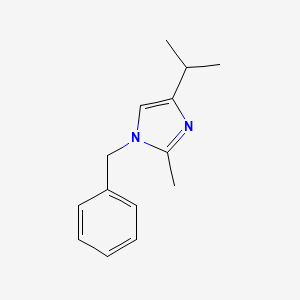
![1-{3-[(1E)-3,3-Diethyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14644971.png)
![1,1'-(Butane-1,4-diyl)bis[4-(1-phenylethenyl)benzene]](/img/structure/B14644985.png)
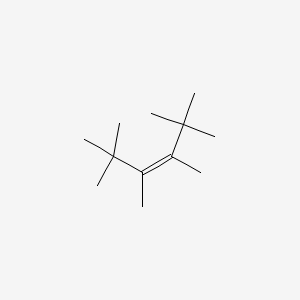
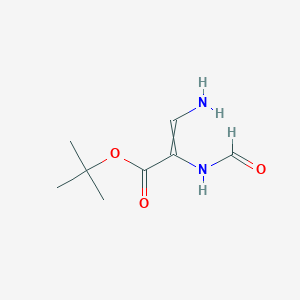
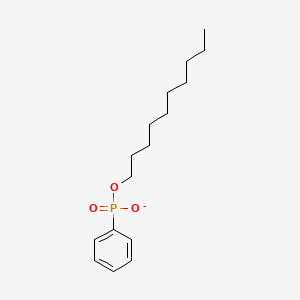
![3-Methyl-3-[4-(pentyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14645008.png)
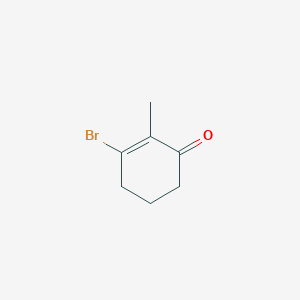


![1-benzyl-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B14645031.png)

